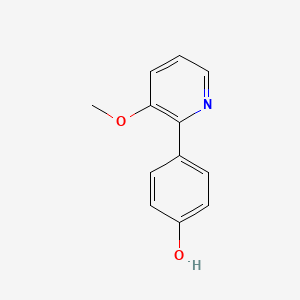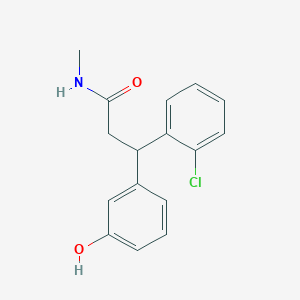
4-(3-methoxypyridin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methoxypyridin-2-yl)phenol, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
科学研究应用
4-(3-methoxypyridin-2-yl)phenol has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response and is overexpressed in many types of cancer. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In agriculture, this compound has been found to have insecticidal and fungicidal properties. It has been shown to inhibit the growth of various plant pathogens such as Fusarium oxysporum and Botrytis cinerea, making it a potential alternative to synthetic fungicides. This compound has also been found to be effective against insect pests such as the diamondback moth and the cotton bollworm.
作用机制
The mechanism of action of 4-(3-methoxypyridin-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins and other inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and survival.
In plant pathogens, this compound has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of chitin, a component of the fungal cell wall. This compound has also been found to disrupt the mitochondrial membrane potential in fungal cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in both cancer cells and plant pathogens. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the production of inflammatory mediators such as prostaglandins. In plant pathogens, this compound has been found to inhibit cell wall synthesis, disrupt mitochondrial function, and induce oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 4-(3-methoxypyridin-2-yl)phenol for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 4-(3-methoxypyridin-2-yl)phenol. In medicine, further studies are needed to determine the efficacy of this compound as a cancer therapy and to investigate its potential use in other inflammatory conditions such as arthritis. In agriculture, more research is needed to determine the effectiveness of this compound as a fungicide and insecticide under field conditions. Additionally, the mechanism of action of this compound needs to be further elucidated in both cancer cells and plant pathogens to identify potential targets for drug development.
合成方法
The synthesis of 4-(3-methoxypyridin-2-yl)phenol involves the reaction of 3-methoxypyridine-2-carbaldehyde with phenol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of this compound can be improved by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
属性
IUPAC Name |
4-(3-methoxypyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-3-2-8-13-12(11)9-4-6-10(14)7-5-9/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPZOKWOUAMGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(sec-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5969239.png)

![5-[4-(diethylamino)benzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969252.png)
![3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5969256.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-methylphenyl)acetamide](/img/structure/B5969258.png)
![1-(2-chlorobenzyl)-N-[2-(4-hydroxy-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969262.png)
![2-methyl-N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B5969264.png)
![(3,5-dimethoxybenzyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5969268.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969280.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B5969289.png)
![4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol](/img/structure/B5969298.png)
![N,N-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5969313.png)
![2-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B5969324.png)

